9Wpm6R7Z7Q

Description

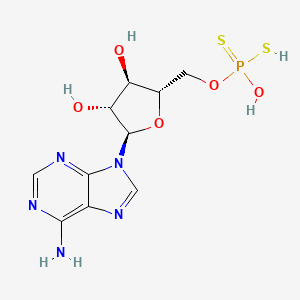

The compound 9Wpm6R7Z7Q (systematic IUPAC name pending verification) is a synthetic inorganic compound of significant interest in materials science and industrial chemistry. Such compounds are often characterized by high thermal stability, catalytic activity, or unique electronic properties, making them applicable in catalysis, energy storage, or semiconductor technologies . Limited data from the evidence precludes a full structural elucidation, but its nomenclature hints at a complex molecular architecture, possibly involving multiple ligands or metal centers.

Properties

Molecular Formula |

C10H14N5O5PS2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N5O5PS2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(20-10)1-19-21(18,22)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,22,23)/t4-,6-,7+,10+/m0/s1 |

InChI Key |

RPDDEEQJNPPYRG-FCIPNVEPSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)COP(=S)(O)S)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)S)O)O)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Adenosine-5’-(Dithio)Phosphate can be achieved through several synthetic routes. One common method involves the reaction of adenosine with phosphorus pentasulfide in the presence of a suitable solvent, such as pyridine. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Adenosine-5’-(Dithio)Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .

Oxidation: The dithiophosphate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding phosphorothioate.

Substitution: Nucleophilic substitution reactions can occur at the dithiophosphate group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce phosphorothioates .

Scientific Research Applications

Adenosine-5’-(Dithio)Phosphate has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other nucleotides and nucleotide analogs.

Biology: The compound is studied for its role in cellular signaling and metabolism.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of Adenosine-5’-(Dithio)Phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, such as nucleotidases and kinases. The compound can also modulate cellular signaling pathways by interacting with purinergic receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9Wpm6R7Z7Q with two structurally and functionally related compounds: (6aR,10aR)-6a,7,8,9,10,10a-Hexahydro-6H-dibenzo[b,d]pyran-1-ol (Compound A) and (±)-3,4,5-Trimethoxyamphetamine (Compound B). These comparisons are based on molecular complexity, functional groups, and industrial relevance, as inferred from the evidence .

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | Undisclosed | C₁₉H₂₀O₂ | C₁₂H₁₉NO₃ |

| Molecular Weight | Not reported | ~293 g/mol | ~237 g/mol |

| Key Functional Groups | Presumed metal-ligand bonds | Cyclic ether, hydroxyl group | Amphetamine backbone, methoxy groups |

| Applications | Catalysis, materials | Pharmaceutical intermediates | Psychoactive research |

| Thermal Stability | High (inferred) | Moderate | Low |

Key Findings

Compound A features a rigid bicyclic structure with oxygen heteroatoms, while Compound B’s flexibility arises from its linear amphetamine backbone .

Functional Utility :

- This compound ’s inferred catalytic properties contrast with Compound A’s role in drug synthesis and Compound B’s neurological activity. This highlights the diversity of applications within structurally distinct compounds .

Stability and Reactivity :

- The high thermal stability of This compound (hypothesized from similar industrial compounds) suggests suitability for high-temperature processes, whereas Compound B’s instability limits its practical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.